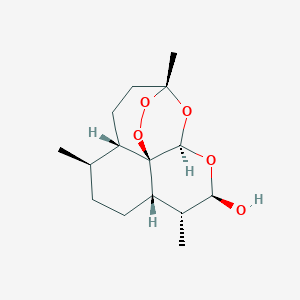

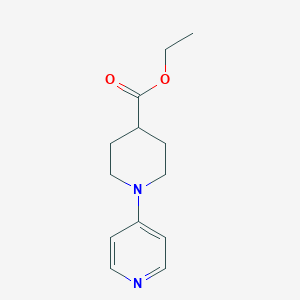

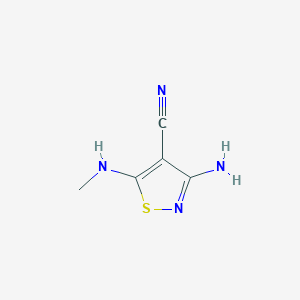

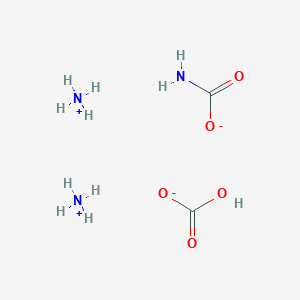

![molecular formula C7H13N3 B046657 1,5,7-Triazabicyclo[4.4.0]dec-5-ene CAS No. 5807-14-7](/img/structure/B46657.png)

1,5,7-Triazabicyclo[4.4.0]dec-5-ene

Vue d'ensemble

Description

Le 1,5,7-Triazabicyclo[4.4.0]dec-5-ène est une base guanidine bicyclique connue pour sa forte basicité et ses propriétés catalytiques. Il est largement utilisé en synthèse organique, en particulier comme catalyseur pour diverses réactions telles que les réactions de Michael, la transestérification et la polymérisation par ouverture de cycle . Le composé a une formule moléculaire de C7H13N3 et une masse moléculaire de 139,20 g/mol .

Applications De Recherche Scientifique

1,5,7-Triazabicyclo[4.4.0]dec-5-ene has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

The primary targets of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene are various organic compounds that require a strong base for their reactions . It fully deprotonates most phenols, carboxylic acids, and some C-acids .

Mode of Action

This compound acts as a catalyst in various reactions. It catalyzes Michael reactions, Henry reactions (nitroaldol reactions), transesterification reactions, and Knoevenagel condensations . It also catalyzes the aminolysis of esters and the direct addition of P(O)-H bonds (dialkyl phosphites and diphenyl phosphonite) across various activated alkenes .

Biochemical Pathways

The compound plays a critical role in the aerobic α-hydroxylation of ketones . It enhances the activity of peroxide intermediates in this reaction, in the absence of either a metal catalyst or phosphine reductant .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,5,7-Triazabicyclo[44It is soluble in acetonitrile, ethanol, organic solvents, and water , which suggests it could have good bioavailability.

Result of Action

The compound’s action results in the formation of new organic compounds. For example, it enables the rapid synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides . It also facilitates the formation of amide bonds through lactone aminolysis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is known to operate under mild conditions . .

Analyse Biochimique

Biochemical Properties

1,5,7-Triazabicyclo[4.4.0]dec-5-ene plays a critical role in the aerobic α-hydroxylation of ketones . It initiates the reaction by proton abstraction and enhances the oxidizing ability of peroxide intermediates . This allows DMSO to be used rather than commonly used phosphine reductants

Molecular Mechanism

The molecular mechanism of this compound involves the formation of double hydrogen bonds with the ketone in the reaction . This allows it to abstract a proton and enhance the oxidizing ability of peroxide intermediates . The attack of dioxygen on the this compound-enol adduct is suggested to be the rate-determining step .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le 1,5,7-Triazabicyclo[4.4.0]dec-5-ène peut être synthétisé par plusieurs méthodes. Une approche courante implique la cyclisation du 1,3-diaminopropane avec du formaldéhyde et de l'acide formique en milieu acide . La réaction se déroule généralement comme suit:

Réaction de cyclisation: Le 1,3-diaminopropane réagit avec le formaldéhyde et l'acide formique pour former la structure bicyclique.

Purification: Le produit brut est purifié par recristallisation ou distillation pour obtenir du 1,5,7-Triazabicyclo[4.4.0]dec-5-ène pur.

Méthodes de production industrielle

En milieu industriel, la production du 1,5,7-Triazabicyclo[4.4.0]dec-5-ène implique souvent des procédés à flux continu pour garantir un rendement et une pureté élevés. Les conditions réactionnelles sont optimisées pour minimiser les sous-produits et maximiser l'efficacité de la synthèse .

Analyse Des Réactions Chimiques

Types de réactions

Le 1,5,7-Triazabicyclo[4.4.0]dec-5-ène subit divers types de réactions, notamment:

Oxydation: Il peut participer à des réactions d'oxydation, améliorant l'activité des intermédiaires peroxydes.

Substitution: Il est couramment utilisé dans les réactions de substitution, telles que l'aminolyse des esters.

Réactifs et conditions courants

Oxydation: Les réactifs courants comprennent le peroxyde d'hydrogène et le diméthylsulfoxyde (DMSO).

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles spécifiques et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des produits hydroxylés, tandis que les réactions de substitution peuvent produire divers dérivés substitués .

4. Applications de la recherche scientifique

Le 1,5,7-Triazabicyclo[4.4.0]dec-5-ène a un large éventail d'applications de recherche scientifique:

Industrie: Il est utilisé dans la production de polymères, de résines et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action du 1,5,7-Triazabicyclo[4.4.0]dec-5-ène implique sa forte basicité et sa capacité à former des liaisons hydrogène. Il peut déprotoner divers substrats, facilitant les attaques nucléophiles et autres processus catalytiques . Le composé améliore l'activité des intermédiaires peroxydes dans les réactions d'oxydation en formant des liaisons hydrogène doubles avec le substrat .

Comparaison Avec Des Composés Similaires

Le 1,5,7-Triazabicyclo[4.4.0]dec-5-ène est unique en raison de sa forte basicité et de son efficacité catalytique. Les composés similaires comprennent:

Tétraméthylguanidine: Moins basique et moins efficace comme catalyseur par rapport au 1,5,7-Triazabicyclo[4.4.0]dec-5-ène.

1,3-Diazabicyclo[5.4.0]undéc-7-ène: Une autre guanidine bicyclique avec des propriétés catalytiques différentes.

7-Méthyl-1,5,7-triazabicyclo[4.4.0]dec-5-ène: Un dérivé méthylé avec une réactivité légèrement différente.

Le 1,5,7-Triazabicyclo[4.4.0]dec-5-ène se distingue par sa polyvalence et son efficacité dans un large éventail de réactions chimiques .

Propriétés

IUPAC Name |

3,4,6,7,8,9-hexahydro-2H-pyrimido[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-8-7-9-4-2-6-10(7)5-1/h1-6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKFHMNJTHKMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NCCCN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206793 | |

| Record name | 1,3,4,6,7,8-Hexahydro-2H-pyrimido(1,2-a)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2H-Pyrimido[1,2-a]pyrimidine, 1,3,4,6,7,8-hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4,6,7,8-Hexahydro-2H-pyrimido(1,2-a) pyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19223 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5807-14-7 | |

| Record name | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5807-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4,6,7,8-Hexahydro-2H-pyrimido(1,2-a)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005807147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyrimido[1,2-a]pyrimidine, 1,3,4,6,7,8-hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4,6,7,8-Hexahydro-2H-pyrimido(1,2-a)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAZABICYCLODECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAF7GN82TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.